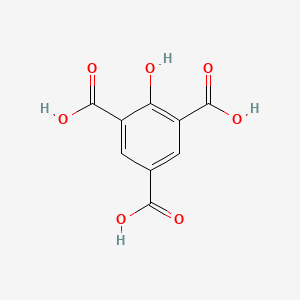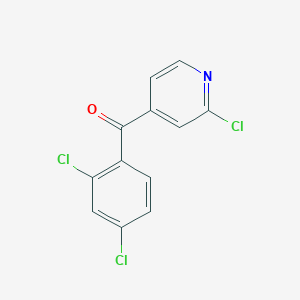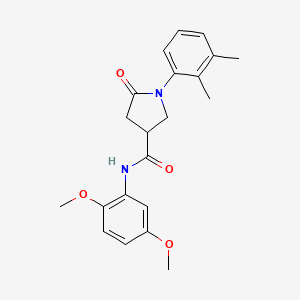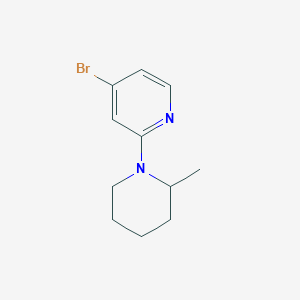
Sulfoxylic diamide, tetraethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfoxylic diamide, tetraethyl- is a chemical compound with the molecular formula C8H20N2S. It is known for its unique structure, which includes two amide groups and a sulfur atom. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfoxylic diamide, tetraethyl- typically involves the reaction of sulfoximines with tetraethyl orthosilicate under specific conditions. The reaction is facilitated by the presence of hypervalent iodine (III) reagents and simple sources of ammonia in alcohol solvents . This method ensures high yields and tolerance of polar, protic, and basic functionality.
Industrial Production Methods
Industrial production of sulfoxylic diamide, tetraethyl- often involves large-scale synthesis using similar methods as described above. The process is optimized for high efficiency and yield, ensuring the compound’s availability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfoxylic diamide, tetraethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoximines.
Reduction: Reduction reactions can convert it into simpler amides.
Substitution: The amide groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine, ammonia, and alcohol solvents. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoximines, simpler amides, and substituted derivatives of sulfoxylic diamide, tetraethyl-.
Applications De Recherche Scientifique
Sulfoxylic diamide, tetraethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of other chemicals and materials due to its unique properties
Mécanisme D'action
The mechanism of action of sulfoxylic diamide, tetraethyl- involves its interaction with specific molecular targets and pathways. The compound is known to affect calcium channels, leading to muscle contraction and other physiological effects. This mechanism is similar to that of other diamide compounds, which act on the ryanodine receptor to regulate calcium ion release .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to sulfoxylic diamide, tetraethyl- include:
Sulfoximines: These compounds have similar structures and chemical properties.
Sulfonamides: They share the amide functional group and are used in similar applications.
Sulfoxylic acid: An isomer of sulfoxylic diamide, tetraethyl-, with different chemical properties.
Uniqueness
Sulfoxylic diamide, tetraethyl- is unique due to its specific structure, which includes two amide groups and a sulfur atom. This structure gives it distinctive chemical properties and makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
3768-61-4 |
|---|---|
Formule moléculaire |
C8H20N2S |
Poids moléculaire |
176.33 g/mol |
Nom IUPAC |
N-(diethylaminosulfanyl)-N-ethylethanamine |
InChI |
InChI=1S/C8H20N2S/c1-5-9(6-2)11-10(7-3)8-4/h5-8H2,1-4H3 |
Clé InChI |
QNIJHQFUVWJCDA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)SN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Benzenesulfonyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14136876.png)
acetic acid](/img/structure/B14136877.png)








![N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14136921.png)

